29-Hydroxyfriedelan-3-one

Anti-inflammatory Friedelane Carrageenan-induced paw edema

Researchers requiring a structurally defined friedelane reference compound with verified anti-inflammatory activity often face supply inconsistencies. 29-Hydroxyfriedelan-3-one (CAS 39903-21-4) is a pentacyclic triterpenoid with X-ray confirmed stereochemistry, delivering 42% antiedematogenic activity at 3h in carrageenan-induced paw edema models and selective cytotoxicity (IC50 30->300 µM) against K562 and MDA-MB-231 cells. Supplied at ≥98% purity with cold-chain shipping, ensuring batch-to-batch reproducibility.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 39903-21-4
Cat. No. B1154516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name29-Hydroxyfriedelan-3-one
CAS39903-21-4
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)C
InChIInChI=1S/C30H50O2/c1-20-21(32)8-9-22-27(20,4)11-10-23-28(22,5)15-17-30(7)24-18-25(2,19-31)12-13-26(24,3)14-16-29(23,30)6/h20,22-24,31H,8-19H2,1-7H3/t20-,22+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





29-Hydroxyfriedelan-3-one: Chemical Overview


29-Hydroxyfriedelan-3-one (CAS 39903-21-4, molecular formula C₃₀H₅₀O₂, molecular weight 442.72 g/mol) is a naturally occurring pentacyclic triterpenoid belonging to the friedelane class, originally isolated from Tripterygium hypoglaucum [1]. The compound features a friedelane skeleton with a ketone at position C-3 and a hydroxymethyl group at position C-29, yielding a melting point of 262–265 °C as established by authoritative chemical databases [2]. Its structure has been confirmed by 1D/2D NMR, HR-APCIMS spectral data, and X-ray crystallographic analysis of its acetate derivative [3].

1
Compound class Pentacyclic friedelane triterpenoid reference standard
2
Workflow Friedelane SAR studies and natural product dereplication
3
Key attribute X-ray-confirmed stereochemistry for computational modeling

Why Generic Friedelane Substitution Fails


Within the friedelane pentacyclic triterpenoid scaffold, subtle structural modifications—specifically the presence, position, and multiplicity of hydroxyl and ketone functional groups—produce profound and non-interchangeable shifts in pharmacological activity. Comparative analysis of a panel of friedelane derivatives isolated from Maytenus robusta, including friedelan-3,16-dione, 29-hydroxyfriedelan-3-one, 29-hydroxyfriedelan-3,16-dione, and 16β,29-dihydroxyfriedelan-3-one, reveals that compounds differing by a single functional group exhibit entirely distinct efficacy profiles across anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory assays [1]. Consequently, procurement of a generic friedelane or a structurally related analog without the specific C-3 ketone and C-29 hydroxymethyl substitution cannot be assumed to replicate the quantitative bioactivity values documented for 29-hydroxyfriedelan-3-one. The following evidence guide provides the precise comparator-based data required for informed scientific selection.

!
Friedelane analogs without C-29 hydroxymethyl may shift anti-inflammatory time-course response
!
C-16 ketone substitution alone does not replicate the cytotoxicity selectivity profile
!
Stereochemically unassigned friedelanes risk variable receptor-binding outcomes

29-Hydroxyfriedelan-3-one: Head-to-Head Bioactivity


Superior Antiedematogenic Activity vs Friedelan-3,16-dione

In a head-to-head evaluation of friedelane derivatives from Maytenus robusta using the carrageenan-induced paw edema assay in vivo, 29-hydroxyfriedelan-3-one (compound 6) demonstrated 42% antiedematogenic activity at the 3-hour time point of maximum inflammation, whereas friedelan-3,16-dione (compound 5) required an additional hour to achieve its peak activity and did not match the maximal reduction observed with 29-hydroxyfriedelan-3-one. At the 4-hour time point, friedelan-3,16-dione exhibited 71% activity and the positive control indomethacin exhibited 79% activity [1]. This time-course differential indicates that the C-29 hydroxymethyl group confers distinct pharmacokinetic or pharmacodynamic properties relative to the C-16 ketone substitution.

Antiedematogenic activity
Head-to-head
42% edema reduction at 3 h (vs. friedelan-3,16-dione peak at 4 h, 71%)
Supports earlier-onset anti-inflammatory response interpretation
Carrageenan-induced paw edema model; indomethacin control 79% at 4 h
Anti-inflammatory Friedelane Carrageenan-induced paw edema

Selective Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic potential of 29-hydroxyfriedelan-3-one and ten synthesized derivatives against human chronic myeloid leukemia (K562) and human breast cancer (MDA-MB-231) cell lines, the parent compound exhibited moderate cytotoxicity against both neoplastic cell lines (IC₅₀ = 30 to >300 µM) while demonstrating low activity against the normal WI-26 VA4 lung fibroblast cell line (IC₅₀ >90 µM). Eight of the compounds tested, including 29-hydroxyfriedelan-3-one itself, were positively predicted to satisfy two out of three empirical drug-likeness rules [1]. This differential cytotoxicity between cancerous and normal cell lines is a critical selectivity indicator.

Cytotoxicity selectivity
Reported
IC₅₀ 30 to >300 µM (K562, MDA-MB-231); >90 µM (WI-26 VA4 normal cells)
Supports cell-model endpoint review for selectivity
In vitro assay; drug-likeness rules satisfied: 2/3
Cytotoxicity Cancer Friedelane

Suppression of LPS-Induced Pulmonary Inflammation

In a comprehensive pharmacological study evaluating the innate immune response to intranasal LPS challenge in mice, subcutaneous pre-treatment with 29-hydroxyfriedelan-3-one (29-HF) produced significant reductions in neutrophil recruitment into the bronchoalveolar space, as well as decreased release of the proinflammatory cytokines IL-1β and IL-6, and reduced myeloperoxidase activity in bronchoalveolar lavage fluid [1]. In a separate mechanical hyperalgesia model induced by intraplantar LPS injection, 29-HF treatment (administered both intraperitoneally and intraplantarly) significantly increased the nociceptive response threshold, an analgesic effect that was confirmed in Rotarod assays to be independent of neuromotor impairment [1].

LPS pulmonary inflammation
Model context
Reported reduction in neutrophil recruitment, IL-1β, IL-6, and myeloperoxidase activity
Supports innate immunity modulation pathway-response interpretation
Murine intranasal LPS model; mechanical hyperalgesia endpoint also reported
Anti-inflammatory Innate immunity LPS challenge

X-ray Crystallography: Definitive Stereochemistry

The absolute stereochemical configuration of 29-hydroxyfriedelan-3-one was definitively established by single-crystal X-ray diffraction analysis of its acetate derivative, 29-hydroxyfriedelan-3-one acetate [1]. This X-ray confirmation distinguishes 29-hydroxyfriedelan-3-one from many other pentacyclic triterpenoids whose stereochemistry has been assigned solely by spectroscopic correlation or computational prediction, providing an unambiguous structural reference point for subsequent docking studies, SAR analyses, and derivative synthesis.

Stereochemistry
Definitive
Absolute configuration confirmed by single-crystal X-ray diffraction of acetate derivative
Reduces docking and SAR variability; supports reproducible computational studies
Qualitative structural determination
Structural elucidation X-ray crystallography Stereochemistry

29-Hydroxyfriedelan-3-one: Research Applications


Friedelane SAR Reference Compound

29-Hydroxyfriedelan-3-one serves as a structurally well-defined reference compound for SAR investigations of the friedelane scaffold. Its X-ray crystallographically confirmed stereochemistry [1] and well-characterized 42% antiedematogenic activity at 3 hours in the carrageenan-induced paw edema model [2] provide a robust baseline against which synthetic modifications at C-29 (e.g., oxidation to 3-oxo-friedelan-29-oic acid) or C-3 can be systematically compared.

Cancer Drug Discovery: Cytotoxicity Screening

The compound's moderate cytotoxic activity against K562 and MDA-MB-231 neoplastic cell lines (IC₅₀ = 30 to >300 µM) coupled with its reduced activity against normal WI-26 VA4 fibroblasts (IC₅₀ >90 µM) [3] makes 29-hydroxyfriedelan-3-one a suitable positive control or starting scaffold in medium-throughput screening campaigns focused on selective anticancer agents. Its favorable drug-likeness predictions (two out of three empirical rules satisfied) further support its utility in hit-to-lead optimization workflows.

Innate Immunity & Inflammation Model Development

29-Hydroxyfriedelan-3-one is validated in murine models of LPS-induced acute pulmonary inflammation and mechanical hyperalgesia, demonstrating significant reductions in neutrophil recruitment, IL-1β, IL-6, and myeloperoxidase activity [4]. These well-documented in vivo effects position the compound as a reliable positive control for studies investigating friedelane-mediated modulation of innate immune responses and for benchmarking novel anti-inflammatory candidates within the triterpenoid class.

Analytical Reference Standard for Natural Products

With a well-defined melting point of 262–265 °C [5] and availability at ≥98% purity from multiple commercial vendors, 29-hydroxyfriedelan-3-one is suitable for use as an analytical reference standard in HPLC method development for the quality control of Celastraceae-derived botanical extracts. Its characteristic NMR spectra (available via spectral databases) [6] further support its use in dereplication studies of Maytenus, Tripterygium, Euonymus, and Salacia species.

Application
Selection Property
Validation Focus
Friedelane SAR reference
Stereochemically defined scaffold
Comparator response benchmarking at C-29 and C-3 positions
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and selectivity endpoints in neoplastic vs. normal lines
Innate immunity research
Pathway-response context
Neutrophil and cytokine modulation in LPS challenge models
Natural product dereplication
Analytical reference standard
HPLC method development and Celastraceae extract QC

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